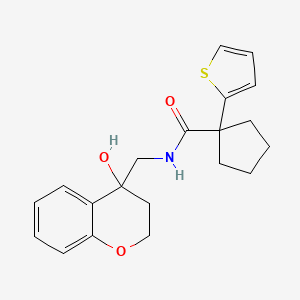

![molecular formula C16H23NO4S B2738908 3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one CAS No. 861209-18-9](/img/structure/B2738908.png)

3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Protective Groups and Chiral Auxiliaries

Oxazolidin-2-ones are extensively employed as protective groups for 1,2-amino alcohols and as chiral auxiliaries in asymmetric synthesis. The protective application is crucial in synthetic chemistry for preventing reactions at sensitive functional groups while other reactions are carried out elsewhere in the molecule. As chiral auxiliaries, they play a significant role in asymmetric synthesis, enabling the creation of enantiomerically pure compounds, which is vital in the development of pharmaceuticals and fine chemicals (Nogueira et al., 2015).

Synthesis and Stereochemistry

The synthesis of N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones and their transformation into N-acyliminium ions, which react with allyltrimethylsilane, demonstrates the versatility of oxazolidin-2-ones in stereochemical manipulations. This process allows for the preparation of homoallylamines with significant stereoselectivity, highlighting the compounds' role in creating stereochemically complex structures (Marcantoni et al., 2002).

Ligands in Asymmetric Synthesis

Oxazolidin-2-ones have been utilized as chiral tropos ligands in titanium-mediated Strecker-type reactions, showcasing their application in asymmetric synthesis. The ability to influence the stereoselectivity of reactions makes oxazolidin-2-ones valuable tools in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry (Wünnemann et al., 2008).

Catalysis and Synthetic Methodology

Oxazolidin-2-ones serve as efficient ligands in catalyzed reactions, such as the CuI-catalyzed amidation of aryl halides and the cyclization of ortho-halobenzanilides. This highlights their role in facilitating complex chemical transformations, which are crucial in the development of new synthetic methodologies (Ma & Jiang, 2008).

properties

IUPAC Name |

3-[1-(benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-2-3-4-8-11-15(17-12-13-21-16(17)18)22(19,20)14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRXXECXVXILFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(N1CCOC1=O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2738828.png)

![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2738831.png)

![2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2738832.png)

![1-Allyl-3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2738835.png)

![N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2738836.png)

![Tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B2738837.png)

![2-[3-(2-amino-2-oxoethyl)sulfonylindol-1-yl]-N,N-diethylacetamide](/img/structure/B2738846.png)